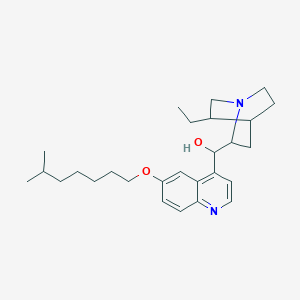

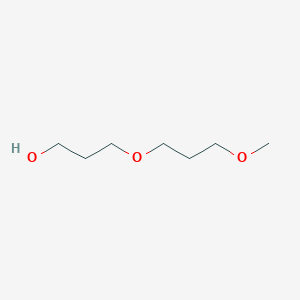

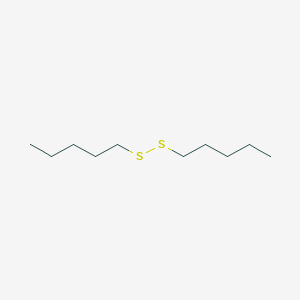

Methyl 4-(cyclopentylcarbamoyl)benzoate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of methyl benzoate derivatives is often achieved through condensation reactions. For instance, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was synthesized by condensation of methyl-4-formylbenzoate and phenylhydrazine . Similarly, methyl 4-(5-formyl-2-methoxyphenoxy)benzoate was synthesized from methyl 4-bromobenzoate and iso-vanilline through a condensation reaction . These methods suggest that the synthesis of methyl 4-(cyclopentylcarbamoyl)benzoate could potentially be carried out through a similar condensation strategy, using appropriate starting materials and catalysts.

Molecular Structure Analysis

The molecular structure of methyl benzoate derivatives can be elucidated using various spectroscopic techniques. For example, the structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was characterized by IR, (1)H NMR, (13)C NMR, UV-Vis spectroscopies, and single crystal X-ray diffraction . These techniques provide detailed information about the molecular geometry, electronic structure, and the nature of bonding within the molecule.

Chemical Reactions Analysis

Methyl benzoate derivatives can participate in various chemical reactions. The study of dinuclear cyclopalladated compounds of methyl (E)-4-(benzylideneamino)benzoate with acetato and chlorido bridge ligands shows how these compounds can undergo splitting reactions with pyridine, leading to different geometrical isomers . This indicates that methyl 4-(cyclopentylcarbamoyl)benzoate could also be reactive towards certain ligands and could form complexes with metals, potentially leading to a variety of structures and reactivities.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl benzoate derivatives can vary widely. For instance, the cytotoxicity of methyl benzoate (MB) was evaluated against cultured human cells, and it was found to have mild toxicity, which should be considered in industrial and agricultural applications . The study of the compound's reactivity descriptors, thermodynamic properties, and non-linear optical (NLO) properties can provide further insights into its behavior in different environments . These findings can be extrapolated to understand the properties of methyl 4-(cyclopentylcarbamoyl)benzoate, although specific studies would be required for accurate data.

Wissenschaftliche Forschungsanwendungen

Crystallography and Molecular Structure : The study by Jones and Kuś (2004) on "N-Cyclohexyl-4-(methoxycarbonyl)benzamide" provides insights into the crystalline structure of similar compounds, highlighting the importance of such analyses in understanding the physical and chemical properties of methyl benzoates (Jones & Kuś, 2004).

Electropolymerization and Material Applications : Ates et al. (2015) explored the electropolymerization of a chemically synthesized methyl benzoate derivative. Their research indicates potential applications in supercapacitors and biosensors, demonstrating the material science applications of methyl benzoate derivatives (Ates et al., 2015).

Synthetic Chemistry and Pharmaceutical Applications : McCombie and Nagabhushan (1987) investigated a synthetic route involving N-Benzoylcarbamates, which could be applied to create therapeutically relevant compounds, like Thiamphenicol. This illustrates the role of methyl benzoates in pharmaceutical synthesis (McCombie & Nagabhushan, 1987).

Ligand Self-Assembly in Coordination Chemistry : The research by Xie et al. (2014) on the role of methyl-4-(pyrimidin-2-ylcarbamoyl)benzoate in the self-assembly of metal complexes reveals its significance in coordination chemistry, potentially useful in catalysis or material science applications (Xie et al., 2014).

Toxicity and Safety Studies : The cytotoxicity of methyl benzoate and its derivatives was evaluated by Bunch et al. (2020), indicating the importance of understanding the toxicological aspects of these compounds in their industrial and agricultural applications (Bunch et al., 2020).

Synthesis of Organic Molecules and Intermediates : The study of methyl benzoate derivatives in synthesis, as demonstrated by Bi Yun-mei (2012) in the synthesis of Methyl 4-(bromomethyl)benzoate, highlights their role in creating key intermediates for further chemical reactions (Bi Yun-mei, 2012).

Eigenschaften

IUPAC Name |

methyl 4-(cyclopentylcarbamoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-18-14(17)11-8-6-10(7-9-11)13(16)15-12-4-2-3-5-12/h6-9,12H,2-5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQUHHIBXJLSSFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60429399 | |

| Record name | methyl 4-(cyclopentylcarbamoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(cyclopentylcarbamoyl)benzoate | |

CAS RN |

1325090-17-2 | |

| Record name | methyl 4-(cyclopentylcarbamoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanol, 2-[2-(4-methylphenoxy)ethoxy]-](/img/structure/B90412.png)

![1,6-Dioxaspiro[2.5]octane](/img/structure/B90491.png)

![2-[(1-Methyl-2-phenoxyethyl)amino]ethanol](/img/structure/B90496.png)

![Dibenzo[bc,ef]coronene](/img/structure/B90524.png)